![molecular formula C8H15Br2F2N B2915193 1-(3-Bromopropyl)-4,4-difluoropiperidine hydrobromide CAS No. 2138232-64-9](/img/structure/B2915193.png)
1-(3-Bromopropyl)-4,4-difluoropiperidine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
CO2 Capture
A study explores the use of a room temperature ionic liquid, derived from 3-bromopropylamine hydrobromide, for CO2 capture. This ionic liquid can reversibly sequester CO2 as a carbamate salt and is comparable in efficiency to commercial amine sequestering agents, offering a nonvolatile and water-independent solution (Bates, Davis, Mayton, & Ntai, 2002).
Synthesis of Fluorinated Compounds
Research indicates that 4-substituted 3,3-difluoropiperidines, which have significant potential in medicinal chemistry, can be synthesized via a method involving ethyl bromodifluoroacetate and 3-substituted acrylonitriles. This method is instrumental in the synthesis of fluorinated gamma-amino acids and dihydroxypiperidines (Surmont et al., 2010).
Ionic Liquid Applications
A study focuses on the synthesis of N-mono-, N,N'-di-, and N,N,N',N'-tetra-4,4'-polyfluoroalkylbipyridinium quaternary salts and ionic liquids. These compounds, stable up to 340 degrees C, are derived from reactions involving 4,4'-bipyridine with polyfluoroalkyl bromide or iodides, demonstrating a novel application in the field of ionic liquids (Singh & Shreeve, 2003).
Nucleophilic Substitution Reactions
A synthesis method involving the treatment of 4-dimethylaminopyridine with halogenated compounds, leading to N-(bromodifluoromethyl) and N-(2-bromo-1,1,2,2-tetrafluoromethyl)pyridinium bromides, highlights the role of 1-(3-Bromopropyl)-4,4-difluoropiperidine hydrobromide in nucleophilic substitution reactions. This study provides insights into the molecular structure of these compounds (Kolomeitsev, Schoth, Lork, & Röschenthaler, 1996).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as 3-bromopropylamine hydrobromide are commonly used as reagents to introduce propylamine groups to molecular skeletons .
Mode of Action
It is likely that the compound interacts with its targets by introducing propylamine groups, which can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
The introduction of propylamine groups can potentially affect a wide range of biochemical pathways, depending on the specific targets of the compound .
Result of Action
The introduction of propylamine groups can potentially alter the function of target molecules, leading to various downstream effects .
properties
IUPAC Name |
1-(3-bromopropyl)-4,4-difluoropiperidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrF2N.BrH/c9-4-1-5-12-6-2-8(10,11)3-7-12;/h1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJVCZPYDZSNFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCCBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br2F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2138232-64-9 |
Source
|
Record name | 1-(3-bromopropyl)-4,4-difluoropiperidine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.